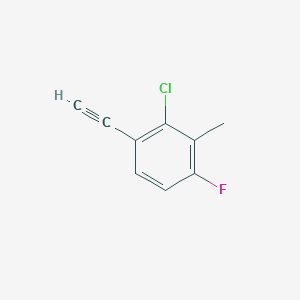

2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene is an organic compound with the molecular formula C9H6ClF It is a derivative of benzene, characterized by the presence of chloro, ethynyl, fluoro, and methyl substituents on the benzene ring

Vorbereitungsmethoden

The synthesis of 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene typically involves multi-step organic reactions. One common method includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Conversion to Alkane: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid.

Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Reduction and Bromination: The nitro group is reduced to an amine, followed by bromination to introduce the bromo substituent.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C9H7ClF and features a unique structure characterized by the presence of both a chloro and a fluoro substituent on the benzene ring, along with an ethynyl group. This configuration influences its reactivity and interaction with biological systems.

Organic Synthesis

2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions, including:

- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions to introduce other functional groups.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.

Medicinal Chemistry

Research indicates potential applications in medicinal chemistry, where it is investigated for:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating its potential as a new antimicrobial agent.

- Anticancer Properties : Laboratory investigations have shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis.

Material Science

The compound is also being explored for its utility in developing specialty chemicals and materials due to its unique properties. Its role in creating polymers and other advanced materials is currently under investigation.

The biological activities of this compound are noteworthy:

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potency compared to established antibiotics.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 breast cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Neuroprotective Effects

Emerging data suggest potential neuroprotective properties, possibly through the reduction of oxidative stress in neuronal cultures exposed to neurotoxic agents.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Reduction of oxidative stress |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it had a lower MIC than commonly used antibiotics, suggesting its potential for development into new therapeutic agents.

Case Study 2: Anticancer Properties

Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of this compound. It was shown to effectively inhibit MCF-7 cell growth with IC50 values indicating significant cytotoxicity at micromolar concentrations.

Case Study 3: Neuroprotective Effects

A recent study assessed the neuroprotective effects of this compound in models of oxidative stress. Treatment led to a significant reduction in reactive oxygen species (ROS) levels, enhancing cell viability in neuronal cultures subjected to neurotoxic conditions.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene involves its interaction with specific molecular targets. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to yield the substituted benzene ring . The specific pathways and targets depend on the nature of the reaction and the substituents involved.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene can be compared with other benzene derivatives such as:

- 2-Chloro-1-fluoro-4-methylbenzene

- 2-Chloro-1-ethynyl-4-methylbenzene

- 2-Fluoro-1-ethynyl-4-methylbenzene

These compounds share similar structural features but differ in the position and type of substituents. The presence of the ethynyl group in this compound makes it unique, influencing its reactivity and applications .

Biologische Aktivität

2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene, also known as a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, activity against various targets, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H7ClF

- CAS Number : 2470437-90-0

The primary biological activity of this compound is attributed to its interaction with specific enzymes and pathways:

Target Enzymes

- Tyrosinase : This compound inhibits the activity of tyrosinase, an enzyme crucial in the melanogenesis pathway, which converts L-tyrosine to melanin.

- Mode of Action : It binds to both the catalytic and allosteric sites of tyrosinase, leading to decreased melanin synthesis and reduced cellular tyrosinase activity.

Biochemical Pathways

The inhibition of tyrosinase disrupts the conversion of L-DOPA to DOPA-quinone, ultimately affecting melanin production. This property makes the compound a candidate for applications in skin whitening and pigmentation disorders.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Effect | Reference |

|---|---|---|

| Tyrosinase Inhibition | Decreased melanin synthesis | |

| Antimicrobial Potential | Active against various pathogens | |

| Anticancer Activity | Inhibitory effects on cancer cell lines |

Study 1: Tyrosinase Inhibition

In a laboratory study, this compound was tested for its ability to inhibit tyrosinase. The results indicated a significant reduction in enzyme activity at low concentrations, suggesting its potential use in cosmetic formulations aimed at skin lightening.

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound. It demonstrated effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus strains. The study highlighted its potential as an alternative treatment for bacterial infections.

Study 3: Anticancer Properties

A recent investigation revealed that the compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways, indicating its promise in cancer therapy .

Eigenschaften

IUPAC Name |

2-chloro-1-ethynyl-4-fluoro-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF/c1-3-7-4-5-8(11)6(2)9(7)10/h1,4-5H,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXMCYSDGHHPIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.